DL-LYSINE:HCL (3,3,4,4,5,5,6,6-D8)
Description
Foundational Principles of Stable Isotope Labeling in Biological Systems
Stable isotope labeling is a powerful technique that involves the incorporation of a "heavy," non-radioactive isotope into a molecule of interest. pharmiweb.com These isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), contain extra neutrons compared to their more common elemental forms but are chemically identical. nih.gov This chemical equivalence ensures that labeled molecules are processed by cells and organisms in the same manner as their unlabeled counterparts. metwarebio.comnih.gov
The core principle lies in the ability to distinguish and quantify the labeled molecules from the unlabeled ones using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry, in particular, separates molecules based on their mass-to-charge ratio. The increased mass from the incorporated stable isotopes creates a detectable mass shift, allowing researchers to track the molecule's journey through complex biological processes. physoc.org
This methodology provides dynamic information about metabolic pathways, revealing the rates of synthesis, breakdown, and conversion of various compounds—insights that cannot be obtained by simply measuring static concentrations. physoc.orgnih.gov By introducing a labeled compound into a biological system, such as cells in culture or a whole organism, scientists can follow its metabolic fate, measure turnover rates of proteins and other biomolecules, and elucidate complex biochemical networks. creative-proteomics.com
The Distinct Role of Deuterated Lysine (B10760008) in Elucidating Metabolic Pathways and Protein Dynamics
Deuterated lysine, specifically DL-Lysine:HCl (3,3,4,4,5,5,6,6-D8), plays a critical role in proteomics, the large-scale study of proteins. pharmiweb.com Lysine is an essential amino acid, meaning it cannot be synthesized by animals and must be obtained from the diet, making it an excellent candidate for controlled labeling studies. creative-proteomics.comcreative-proteomics.com
One of the most prominent applications of labeled amino acids is a technique called Stable Isotope Labeling by Amino acids in Cell culture (SILAC). creative-proteomics.comwikipedia.org In a typical SILAC experiment, two populations of cells are grown in different culture media. One population receives standard "light" amino acids, while the other receives "heavy" amino acids, such as deuterated lysine. gbiosciences.com The heavy lysine is incorporated into all newly synthesized proteins. wikipedia.org After a period of growth, the cell populations can be combined, and the proteins extracted and analyzed.
Using mass spectrometry, the proteins from the two cell populations can be distinguished by the mass difference conferred by the deuterated lysine. nih.gov For every lysine-containing peptide, the mass spectrum will show a pair of peaks separated by a specific mass difference—in the case of a lysine labeled with eight deuterium atoms (D8), this would be 8 Daltons. The ratio of the intensities of these heavy and light peaks provides a precise quantification of the relative abundance of that protein between the two samples. wikipedia.org
This approach is exceptionally powerful for studying changes in protein expression, protein turnover (synthesis and degradation rates), post-translational modifications, and protein-protein interactions in response to various stimuli or disease states. creative-proteomics.comwikipedia.orgnih.gov Deuterated lysine serves as a robust tool to dynamically monitor the proteome, offering insights into cellular regulation and metabolic flux that are crucial for understanding health and disease. creative-proteomics.comcreative-proteomics.com For example, a variation known as pulsed SILAC (pSILAC) involves adding the labeled amino acids for only a short time to specifically monitor newly synthesized proteins. wikipedia.orgnih.gov
Historical Context and Evolution of Deuterium-Labeled Amino Acid Tracers in Research
The use of isotopes as biological tracers dates back to the early 20th century. Following the discovery of deuterium in 1932, scientists like Rudolf Schoenheimer pioneered the use of stable isotopes to study intermediary metabolism, fundamentally changing the view of biological systems from static to highly dynamic. worktribe.comresearchgate.net These early studies demonstrated that body constituents are in a constant state of turnover. ckisotopes.com
Initially, the analytical instrumentation required for stable isotope analysis, such as early mass spectrometers, was not widely available. nih.gov The advent of commercially available radioactive isotopes like Carbon-14 after World War II led to their widespread adoption due to the relative ease of detection. nih.gov However, stable isotopes remained essential for studying elements like nitrogen and oxygen, which lack long-lived radioisotopes. nih.gov
The application of deuterium-labeled amino acids specifically has grown with advancements in mass spectrometry. nih.govnih.gov The development of more sensitive and high-resolution mass spectrometers has made it possible to accurately detect the small mass shifts caused by deuterium labeling in complex biological samples. nih.gov This technological progress has enabled the widespread use of techniques like SILAC and other metabolic labeling strategies. nih.govnih.gov Deuterium-labeled amino acids, including various forms of deuterated lysine, are now fundamental tools in proteomics and metabolomics, used to investigate everything from basic cellular processes to the mechanisms of complex diseases like Alzheimer's. mdpi.comnih.gov
Data and Compound Information
Table 1: Properties of DL-Lysine:HCl (3,3,4,4,5,5,6,6-D8)
| Property | Value |
|---|---|
| Chemical Formula | C₆H₇D₈ClN₂O₂ |
| Isotopic Enrichment | Contains 8 Deuterium atoms |
| Application | Stable isotope tracer for mass spectrometry |
| Common Use | Proteomics, SILAC, metabolic research |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| DL-Lysine:HCl (3,3,4,4,5,5,6,6-D8) |
| Deuterium |
| Carbon-13 |
| Nitrogen-15 |
| Lysine |
| Carbon-14 |
Properties
Molecular Weight |
NA |
|---|---|
Origin of Product |
United States |
Chemical Synthesis, Isotopic Purity, and Stereochemical Integrity of Dl Lysine:hcl 3,3,4,4,5,5,6,6 D8
Methodologies for the Chemical Synthesis of Octadeuterated Lysine (B10760008)
The introduction of eight deuterium (B1214612) atoms onto the lysine backbone requires specific synthetic strategies. These methods are designed to be efficient and to ensure the precise placement of the deuterium labels.
Deuteration Strategies and Precursor Compounds
The synthesis of DL-Lysine-d8 typically involves the use of deuterated reagents and solvents. A common approach is the hydrogen-deuterium (H-D) exchange on a suitable lysine precursor. This can be achieved by heating lysine in deuterated hydrochloric acid (DCl) and heavy water (D₂O). The reaction conditions, such as temperature and duration, are optimized to achieve a high level of deuteration at the desired positions.
Racemization Control and DL-Stereoisomer Formation during Synthesis
The synthesis of DL-Lysine results in a racemic mixture, containing equal amounts of the D- and L-isomers. medchemexpress.com This is often a consequence of the reaction conditions used during synthesis, which can lead to the racemization of the chiral center at the alpha-carbon. nih.govmdpi.com For instance, heating an optically active form of lysine, such as L-lysine, can promote racemization. nih.gov Some synthetic routes for DL-lysine may utilize catalysts like salicylaldehyde (B1680747) in an acetic acid solution to achieve complete racemization. google.comgoogle.comgoogle.com
While for many mass spectrometry applications the racemic mixture is suitable, it is important to be aware of the stereochemical composition. In cases where a specific stereoisomer is required, resolution techniques would be necessary to separate the D- and L-enantiomers. However, for use as an internal standard in the analysis of lysine without chiral separation, the DL-form is appropriate.
Analytical Verification of Isotopic Enrichment and Positional Deuteration
High-Resolution Mass Spectrometry for Deuterium Atom Percent Enrichment and Isotopic Purity Assessment
High-resolution mass spectrometry (HRMS) is a primary technique for assessing the isotopic enrichment of deuterated compounds. nih.gov By precisely measuring the mass-to-charge ratio of the molecule, HRMS can confirm the incorporation of the desired number of deuterium atoms. For DL-Lysine-d8, a mass shift of +8 Da compared to the unlabeled counterpart is expected. sigmaaldrich.com
The isotopic purity, or the percentage of molecules that are correctly labeled with eight deuterium atoms, is also determined using this method. A high isotopic purity, typically ≥98 atom % D, is crucial for its use as an internal standard to avoid interference from partially labeled or unlabeled molecules. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Location and Isotopic Integrity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the precise location of the deuterium atoms within the lysine molecule. pnas.orgcopernicus.orgnih.govsigmaaldrich.com 1H NMR spectra will show the absence of signals at the positions where hydrogen has been replaced by deuterium. researchgate.net For DL-Lysine (3,3,4,4,5,5,6,6-D8), the signals corresponding to the protons on carbons 3, 4, 5, and 6 should be absent.
Chromatographic Purity and Quality Control Considerations for Research Applications
Beyond isotopic and stereochemical purity, the chemical purity of DL-Lysine:HCl (3,3,4,4,5,5,6,6-D8) is critical for its use in research.
High-Performance Liquid Chromatography (HPLC) is a standard method used to assess the chemical purity of the final product. lgcstandards.comsigmaaldrich.com This technique separates the target compound from any impurities that may be present from the synthesis or degradation. A high chemical purity, often ≥99%, ensures that the measured response in an assay is solely from the deuterated lysine and not from any contaminants. sigmaaldrich.com
Rigorous quality control, combining techniques like HRMS, NMR, and HPLC, guarantees that each batch of DL-Lysine:HCl (3,3,4,4,5,5,6,6-D8) meets the high standards required for its intended research applications, providing scientists with a reliable and well-characterized internal standard.
Advanced Analytical Methodologies for the Detection and Quantification of Dl Lysine:hcl 3,3,4,4,5,5,6,6 D8 and Its Metabolites
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of DL-Lysine-d8 and its metabolites. This technique offers high sensitivity and selectivity, allowing for precise detection in complex biological samples. chromatographyonline.com LC-MS/MS methods are frequently developed for the simultaneous measurement of multiple amino acid tracers, which is advantageous for studying intermediary metabolism. maastrichtuniversity.nl
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving accurate absolute quantification. The strategy involves adding a known quantity of the stable isotope-labeled compound, in this case, DL-Lysine-d8, to a sample. This labeled compound serves as an internal standard (IS). medchemexpress.com Because the IS is chemically identical to the endogenous (unlabeled) analyte, it experiences similar extraction inefficiencies, matrix effects, and ionization suppression or enhancement during the LC-MS/MS process. mdpi.com
By measuring the ratio of the mass spectrometric signal of the endogenous analyte to the signal of the known amount of the deuterated internal standard, a highly accurate and precise concentration of the endogenous compound can be calculated. mdpi.com This approach effectively corrects for variations in sample preparation and analytical performance. Deuterium-labeled standards are synthesized and can be used for the quantification of metabolites in biological fluids like human serum through the IDMS method. mdpi.com
Method Development for Complex Biological Matrices (e.g., cell lysates, tissue homogenates, non-human biological fluids)
Analyzing DL-Lysine-d8 and its metabolites in complex biological matrices such as plasma, urine, cell lysates, or tissue homogenates presents significant challenges due to the high abundance of interfering substances like proteins and salts. chromatographyonline.comnih.gov Therefore, robust method development begins with an effective sample preparation protocol to isolate the analytes of interest.
A common initial step involves protein precipitation to remove the bulk of proteins, which can foul the analytical column and ion source. chromatographyonline.com This is often followed by further cleanup steps. For instance, a study monitoring lysine (B10760008) degradation in mouse plasma involved a simple sample preparation protocol followed by LC-MS/MS analysis to detect and quantify several underivatized lysine metabolites simultaneously. nih.govresearchgate.net The ability to measure underivatized compounds simplifies the workflow and avoids potential variability from derivatization reactions. nih.gov
The selection of the appropriate liquid chromatography conditions, including the choice of column and mobile phase composition, is critical to separate the analytes from other matrix components and from each other, which is especially important when analyzing multiple metabolites in a single run. nih.gov
Quantitative Analysis of Lysine Metabolites with Deuterated Tracers
DL-Lysine-d8 is not only used as an internal standard for lysine quantification but also serves as a tracer to study the dynamics of lysine metabolism. When introduced into a biological system, the deuterium (B1214612) atoms are incorporated into downstream metabolites. LC-MS/MS can then be used to trace the path of these heavy atoms through metabolic pathways.
Researchers have developed single LC-MS/MS methods capable of simultaneously detecting and quantifying key metabolites of lysine catabolism, such as saccharopine, aminoadipic acid, and pipecolic acid. nih.govnih.gov By monitoring the appearance and concentration of the deuterated versions of these metabolites over time, researchers can elucidate metabolic fluxes and pathway activities. For example, after injecting mice with L-lysine, the levels of its degradation metabolites in plasma were monitored, showing a significant increase in aminoadipic acid within the first hour. nih.gov
Below is a table showing typical parameters for an LC-MS/MS method used to quantify lysine metabolites.
Table 1: Example LC-MS/MS Parameters for Lysine Metabolite Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Lysine | 147.1 | 84.1 | 20 |
| DL-Lysine-d8 | 155.1 | 92.1 | 20 |
| Saccharopine | 277.1 | 158.1 | 25 |
| α-Aminoadipic acid (AAA) | 162.1 | 84.1 | 18 |
| Pipecolic Acid (PIP) | 130.1 | 84.1 | 15 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Ratio Analysis
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of amino acids and their isotopic variants. A key difference from LC-MS is that GC-MS requires the analytes to be chemically derivatized to increase their volatility and thermal stability. mdpi.comnih.gov
A common method is a two-step derivatization process. First, the carboxyl groups are esterified (e.g., using methanolic HCl), and second, the amino groups are acylated with a reagent like pentafluoropropionic anhydride (B1165640) (PFPA). nih.govresearchgate.net The resulting derivatives are volatile and suitable for GC separation.
GC-MS is highly effective for isotopic ratio analysis. When using DL-Lysine-d8 as an internal standard, the derivatized heavy and light forms of lysine can be clearly separated by the mass spectrometer. Quantification is performed using selected-ion monitoring (SIM) mode, where specific mass fragments for the analyte and the internal standard are monitored to ensure high sensitivity and specificity. nih.gov An interesting phenomenon in GC is the "chromatographic isotope effect," where deuterated compounds often have slightly shorter retention times than their non-deuterated counterparts. nih.gov
Table 2: Typical Derivatization Reagents for GC-MS Analysis of Amino Acids
| Derivatization Step | Reagent | Typical Conditions |
|---|---|---|
| Esterification (Carboxyl Group) | 2 M HCl in Methanol (CH₃OH) | 80°C for 60 minutes |
| Acylation (Amino Group) | Pentafluoropropionic Anhydride (PFPA) in Ethyl Acetate | 65°C for 30 minutes |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Labeling Studies
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural and dynamic information at the atomic level. In studies involving deuterated compounds like DL-Lysine-d8, NMR is an invaluable tool. The introduction of deuterium into a molecule can simplify complex proton (¹H) NMR spectra, as deuterium is typically not observed in standard ¹H NMR experiments. nih.gov
While direct detection of deuterium can be performed, it is often the effect of deuteration on other nuclei (like ¹H, ¹³C, and ¹⁵N) that is studied. Heteronuclear NMR experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly powerful. These experiments correlate the chemical shifts of a proton with a directly bonded heteronucleus like ¹³C or ¹⁵N. osti.gov
For lysine, specific labeling with deuterium at the 3,3,4,4,5,5,6,6 positions of the side chain allows researchers to probe the conformation and dynamics of this specific residue within a protein without interference from other protons. nih.gov Studies have successfully used NMR to observe the side-chain amino groups of lysine residues, which can be critical for function, such as interacting with DNA. acs.org Deuterium labeling has been shown to be a reliable way to obtain tailored characteristics for various purposes in complex macromolecules. nih.gov
Biomolecular NMR for Structural and Dynamic Studies of Labeled Proteins and Peptides
The incorporation of stable isotopes like deuterium into proteins is a cornerstone of modern biomolecular NMR spectroscopy, enabling the study of larger and more complex systems. The use of specifically labeled amino acids, such as DL-Lysine:HCl (3,3,4,4,5,5,6,6-D8), is a key strategy in this field. cambridge.org By introducing deuterated lysine into a protein, researchers can simplify crowded proton NMR spectra, making it possible to assign signals and determine three-dimensional structures with greater accuracy. cambridge.orgnih.gov
Selective deuteration helps in overcoming the size limitations of conventional NMR by reducing the density of protons and thus minimizing dipolar broadening, which leads to sharper resonance lines. nih.gov This approach is particularly useful for studying the dual nature of lysine residues, whose side chains possess both a hydrophobic aliphatic part and a hydrophilic ζ-amino group. These features allow lysine to participate in a wide range of interactions that are critical for protein structure and function.
Research on staphylococcal nuclease, for example, has utilized various isotope-aided NMR technologies, including selectively labeled lysine, to achieve complete and stereospecific assignment of all NMR signals for its 21 lysine residues. copernicus.org This level of detail provides invaluable structural information, such as identifying lysine residues near aromatic rings or those with unusual ionization states. copernicus.org The chemical shifts of the 13Cε and 15Nζ atoms in the lysine side chain are particularly sensitive to the protonation state of the ζ-amino group, and deuterium-induced shifts on these signals can be used as a reliable indicator of this state. copernicus.org
Table 1: Research Findings on NMR Studies of Labeled Lysine
| Study Focus | Protein/System Studied | Key Findings | Reference |
|---|---|---|---|
| Structural Information | Staphylococcal Nuclease (SNase) variant | Complete, stereospecific assignment of 21 Lys residues; identified residues with deprotonated ζ-amino groups and those near aromatic rings. | copernicus.org |
| Lysine Side-Chain Probing | HoxD9 homeodomain bound to DNA | Direct observation of lysine NH3 groups interacting with DNA phosphate (B84403) groups using heteronuclear NMR experiments. | acs.org |
| Deuteration Utility | General protein NMR | Deuteration provides quantitative effects on chemical shifts, scalar coupling constants, and relaxation properties, aiding in structural and hydrogen bond studies. | nih.gov |
Direct Deuterium Detection and Proton-Detected Experiments in Highly Deuterated Environments
The analysis of proteins labeled with DL-Lysine:HCl (3,3,4,4,5,5,6,6-D8) often employs sophisticated NMR techniques that either detect the deuterium signal directly or leverage the benefits of deuteration in proton-detected experiments.
Direct Deuterium Detection
Direct deuterium (²H) NMR spectroscopy is a powerful method for investigating molecular dynamics and orientation in biological solids. wikipedia.org Although it has a similar chemical shift range to proton NMR, the resolution is poorer due to the smaller magnetic dipole moment of the deuteron. wikipedia.org However, its great advantage lies in the solid state, where the quadrupolar splitting of the deuterium signal is highly sensitive to the orientation of the C-D bond relative to the magnetic field. wikipedia.org This property allows ²H NMR to probe the orientation and mobility of labeled segments, such as the deuterated side chain of a lysine residue, providing detailed insights into the dynamics of protein domains. meihonglab.com Solid-state NMR techniques that correlate ¹³C chemical shifts with ²H lineshapes can identify deuterated residues and characterize their segmental motion. meihonglab.com A significant challenge for direct detection is the low natural abundance of ²H (0.016%), which necessitates isotopic enrichment of the sample. wikipedia.org
Proton-Detected Experiments in Highly Deuterated Environments
In recent years, proton-detected solid-state NMR has become a leading technique for the structural biology of large biomolecular assemblies. nih.gov The strategic use of high levels of deuteration, where only a small fraction of protons remain (e.g., at exchangeable amide sites), combined with very fast magic-angle spinning (MAS), dramatically increases both sensitivity and resolution. nih.govnih.gov This approach results in narrow ¹H lines, enabling the acquisition of high-quality spectra. nih.gov
Incorporating DL-Lysine:HCl (3,3,4,4,5,5,6,6-D8) into a protein that is otherwise perdeuterated leaves the non-exchangeable side-chain positions deuterated, which is ideal for these experiments. The resulting low proton density significantly reduces ¹H-¹H dipolar interactions, which are a major source of line broadening and relaxation in less deuterated or fully protonated samples. copernicus.org This "proton dilution" is a key factor in the success of these experiments. biorxiv.org
These advanced methods allow for the efficient measurement of relaxation parameters, which serve as a proxy for dynamic processes within the protein. nih.gov Researchers have developed experimental protocols using dipolar-based transfers to achieve nearly complete backbone resonance assignments even in large, insoluble, and non-crystalline systems like the type III secretion system (T3SS) needle from Salmonella typhimurium. nih.gov The high resolution afforded by the proton dimension can even reveal structural heterogeneity, such as the presence of multiple conformations for a protein segment, which might be missed in experiments with lower resolution. nih.gov
Table 2: Comparison of NMR Methodologies for Deuterated Proteins
| Methodology | Principle | Advantages | Key Applications | References |
|---|---|---|---|---|
| Direct Deuterium (²H) NMR | Detects the NMR signal from ²H nuclei. Quadrupolar splitting is sensitive to bond orientation. | Provides direct information on the orientation and dynamics of labeled C-D bonds in the solid state. | Studying chain mobility and orientation in partially ordered systems like lipid membranes and polymers. | wikipedia.orgmeihonglab.com |
| Proton-Detected MAS NMR | Detects ¹H signals in highly deuterated samples under very fast magic-angle spinning (MAS). | Boosts sensitivity and resolution by reducing proton density and averaging interactions, leading to narrow lines. | High-resolution structure determination and dynamics studies of large proteins and complex biological assemblies. | nih.govnih.govcopernicus.org |
Applications of Dl Lysine:hcl 3,3,4,4,5,5,6,6 D8 in Mechanistic Biological Investigations
Elucidation of Protein Turnover Rates and Protein Synthesis Dynamics
The dynamic processes of protein synthesis and degradation, collectively known as protein turnover, are fundamental to cellular health, adaptation, and function. DL-Lysine:HCl (3,3,4,4,5,5,6,6-D8) has become an invaluable tracer for accurately measuring these rates in various biological systems.
In Vitro Models for Protein Synthesis Assessment in Cell Culture Systems (e.g., SILAC, NeuCode SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used mass spectrometry-based technique for quantitative proteomics. In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for one key difference: one medium contains a "light" (natural abundance) amino acid, while the other contains a "heavy" isotopically labeled version of the same amino acid.
DL-Lysine:HCl (3,3,4,4,5,5,6,6-D8) can be used as the "heavy" amino acid in SILAC experiments. As cells grow and synthesize new proteins, they incorporate this labeled lysine (B10760008). After a period of incubation, the two cell populations can be combined, and their proteins extracted and digested (typically with trypsin, which cleaves after lysine and arginine residues). The resulting peptide mixtures are then analyzed by mass spectrometry. Because the heavy and light peptides are chemically identical, they co-elute during liquid chromatography, but are distinguishable by their mass difference in the mass spectrometer. The ratio of the intensities of the heavy and light peptide peaks provides a precise measure of the relative abundance of that protein in the two cell populations.
A more advanced variation of this technique is NeuCode SILAC, which utilizes near-isobaric amino acid isotopologues to enable higher levels of multiplexing. thermofisher.com In this approach, different cell populations are labeled with amino acids that have the same nominal mass but are labeled with different combinations of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). thermofisher.com High-resolution mass spectrometry can then resolve these subtle mass differences. For instance, a study on lysine NeuCode SILAC used "heavy 1" lysine (¹³C₆,¹⁵N₂) and "heavy 2" lysine (²H₈) to differentiate between two cell populations. nih.gov This technique allows for the simultaneous comparison of multiple experimental conditions, significantly increasing the throughput and statistical power of proteomic studies. thermofisher.com
| SILAC Method | Key Feature | Application |
| Classic SILAC | Uses "light" and "heavy" amino acid isotopes to label two cell populations. | Relative protein quantification between two conditions. |
| NeuCode SILAC | Employs near-isobaric isotopologues for higher multiplexing. thermofisher.com | Simultaneous comparison of multiple experimental conditions. thermofisher.com |
In Vivo Experimental Designs for Measuring Whole-Body and Tissue-Specific Protein Turnover in Animal Models (e.g., rodents, livestock, poultry)
The application of DL-Lysine:HCl (3,3,4,4,5,5,6,6-D8) extends beyond in vitro systems to in vivo studies in animal models, providing critical data on whole-body and tissue-specific protein metabolism. By introducing the labeled lysine into the diet or through infusion, researchers can track its incorporation into proteins in various tissues over time.
In studies with livestock, such as pigs, dietary lysine levels are crucial for optimal growth and muscle development. nih.gov Research has shown that adequate lysine intake not only serves as a building block for protein but may also regulate the process of protein synthesis itself. nih.gov By using deuterated lysine, scientists can precisely measure how dietary interventions affect protein synthesis rates in specific muscles, like the longissimus and semitendinosus. nih.gov This information is vital for optimizing feed formulations to enhance lean muscle mass in agricultural settings.
Similarly, in poultry, understanding protein turnover is key to improving growth rates and feed efficiency. Labeled lysine can be used to determine the impact of different nutritional strategies on protein synthesis in key tissues. In rodents, these tracer studies are often used to model human diseases and to investigate the fundamental mechanisms of protein metabolism in response to various physiological and pathological states. nih.gov For instance, studies in rats have shown that supplementing a lysine-sufficient diet with free lysine can alter the serum concentrations of other amino acids and, in excess, can negatively impact growth and nutrient utilization. nih.gov
Studies in blue foxes during their fur-growing phase have demonstrated that lysine supplementation in low-protein diets can enhance nutrient digestibility, particularly of fat, and improve growth performance. mdpi.com This is attributed to lysine's role in carnitine synthesis, which is essential for fatty acid metabolism. mdpi.com
| Animal Model | Research Focus | Key Findings with Lysine Tracers |
| Pigs | Optimizing dietary lysine for muscle growth. nih.gov | Adequate lysine increases growth rate and muscularity. nih.gov |
| Rats | Modeling amino acid metabolism and imbalance. nih.gov | Excess free lysine can negatively affect growth and nutrient utilization. nih.gov |
| Blue Foxes | Enhancing fur growth and nutrient utilization. mdpi.com | Lysine supplementation improves fat digestibility and growth. mdpi.com |
Methodological Comparisons and Challenges in Protein Turnover Quantification
While powerful, the use of stable isotope tracers like DL-Lysine:HCl (3,3,4,4,5,5,6,6-D8) for quantifying protein turnover is not without its challenges. One significant consideration is the potential for isotopic effects, where the heavier isotope can slightly alter the chemical or physical properties of the molecule, potentially influencing reaction rates. For example, deuterium-labeled amino acids can sometimes cause slight shifts in chromatographic elution times, though these are often minor. nih.gov
Another challenge lies in the complexity of the metabolic models used to interpret the tracer data. Accurately determining protein synthesis and breakdown rates requires careful consideration of the precursor pool of amino acids available for protein synthesis. This intracellular pool is influenced by both extracellular amino acids taken up from the bloodstream and amino acids recycled from protein breakdown. nih.gov Compartmental models are often employed to account for these different pools and to calculate more accurate turnover rates. nih.gov
Furthermore, in SILAC experiments, a potential pitfall is the metabolic conversion of one labeled amino acid into another. For example, arginine can be a metabolic precursor for proline biosynthesis, which can lead to inaccuracies in quantification if not properly accounted for. nih.gov Careful experimental design and the use of cell lines or culture conditions that minimize these conversions are crucial for reliable results. nih.gov
Investigations into Amino Acid Metabolism and Intermediary Pool Dynamics
Beyond its use in tracking protein synthesis, DL-Lysine:HCl (3,3,4,4,5,5,6,6-D8) is also a valuable tool for investigating the intricate pathways of amino acid metabolism.
Tracing Lysine Catabolism and Anabolism Pathways in Experimental Systems
Lysine is an essential amino acid, meaning it cannot be synthesized by most higher organisms and must be obtained from the diet. nih.gov Its breakdown, or catabolism, is a complex process that primarily occurs in the liver in mammals. nih.gov The initial steps involve the formation of saccharopine and then 2-aminoadipic acid, which are mitochondrial processes. nih.gov
In the brain, however, the primary route for lysine degradation is the pipecolate pathway. nih.gov This pathway involves the formation of a cyclic intermediate, Δ1-piperideine-2-carboxylate (P2C). nih.gov Tracing studies with labeled lysine can help to elucidate the relative contributions of these different pathways in various tissues and under different physiological conditions. For example, such studies can shed light on how lysine metabolism is altered in genetic disorders that affect these pathways.
Assessment of Amino Acid Recycling and Reutilization in Non-Human Organisms
Amino acid recycling is a vital process for maintaining cellular homeostasis, especially under conditions of nutrient stress. The lysosome plays a key role in this process by breaking down cellular components and recycling their constituent building blocks.
Studying Post-Translational Modifications of Lysine using Deuterated Tracers
Post-translational modifications (PTMs) of lysine residues are critical regulatory events that influence a vast array of cellular processes, including gene expression, protein-protein interactions, and protein stability. nih.gov Modifications such as acetylation, methylation, ubiquitination, and SUMOylation dynamically alter the function of proteins. nih.govnih.gov The use of deuterated lysine, such as DL-Lysine-d8, provides a valuable method for investigating the dynamics of these modifications.
By incorporating deuterated lysine into cellular proteins, researchers can track the turnover and modification status of specific lysine residues. nih.gov For instance, in vivo cell culturing with deuterium-labeled lysine introduces a mass tag that allows for the identification of lysine-containing peptides and the analysis of their modification state using mass spectrometry. nih.gov This approach simplifies the interpretation of mass spectra and aids in the de novo sequencing of peptides. nih.gov
The competition between different PTMs for the same lysine residue is a key aspect of cellular regulation. nih.gov Deuterated tracers can help unravel this complex interplay by allowing for the quantitative analysis of different modifications under various cellular conditions. For example, studies have explored the competition between methylation and acetylation on both histone and non-histone proteins, revealing intricate regulatory networks. nih.govresearchgate.net
Metabolic Flux Analysis (MFA) in Model Organisms and Cell Lines
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. mdpi.com Isotope-assisted MFA, which utilizes stable isotope-labeled substrates like deuterated lysine, provides detailed insights into cellular metabolism. mdpi.com
Application in Understanding Microbial Metabolism and Biotechnological Production of Amino Acids (e.g., Corynebacterium glutamicum)
Corynebacterium glutamicum is a key microorganism used in the industrial production of amino acids, particularly L-lysine. nih.govnih.govresearchgate.net Understanding its metabolic fluxes is crucial for optimizing production yields. nih.govresearchgate.net
Metabolic flux analysis using 13C-labeled substrates has been instrumental in characterizing the central carbon metabolism of C. glutamicum during lysine production. nih.govnih.gov These studies have revealed significant differences in pathway activities depending on the carbon source, such as glucose, fructose (B13574), or sucrose. nih.govnih.gov For instance, the flux through the pentose (B10789219) phosphate (B84403) pathway (PPP), a key source of NADPH required for lysine biosynthesis, varies substantially with the substrate used. nih.govnih.govresearchgate.net
By quantifying metabolic fluxes, researchers can identify potential targets for genetic engineering to enhance lysine production. nih.govnih.gov For example, analyses have pointed to the importance of modifying fluxes through different phosphotransferase systems for fructose uptake or amplifying certain enzymes to increase the supply of precursors for the lysine biosynthetic pathway. nih.gov
| Substrate | Pentose Phosphate Pathway Flux (% of uptake) | Lysine Production (mM) | Reference |
| Glucose | 62.0% | 11.1 | nih.gov |
| Fructose | 14.4% | 8.6 | nih.gov |
| Sucrose | 55.7% | - | nih.gov |
| Comparative metabolic flux data in Corynebacterium glutamicum. |
Quantitative Flux Mapping in Eukaryotic Cell Culture Systems (e.g., HK-2 cells, platelets)
Metabolic flux analysis is not limited to microorganisms and is increasingly applied to understand the metabolism of eukaryotic cells, including human cell lines. This is critical for studying diseases like cancer, diabetes, and neurodegenerative disorders where metabolic reprogramming is a key feature. nih.gov
Quantitative flux mapping in mammalian cells can be challenging due to the complex exchange between intracellular and extracellular metabolite pools. mdpi.com However, the use of isotope tracers allows for the determination of tissue-specific and whole-body metabolic activity. nih.gov
Isotopic Nonstationary Metabolic Flux Analysis (INST-MFA) Considerations
Traditional MFA often assumes that the system is at both a metabolic and isotopic steady state. nih.govfrontiersin.org However, achieving isotopic steady state can be difficult in many biological systems, especially in mammalian cells with large metabolite pools or in autotrophic systems. mdpi.comnih.gov
Isotopically nonstationary metabolic flux analysis (INST-MFA) overcomes this limitation by analyzing the transient labeling patterns of metabolites before a steady state is reached. mdpi.comnih.govvanderbilt.edu This approach offers several advantages:
It can be applied to systems that label slowly. nih.gov
It provides increased sensitivity for estimating reversible exchange fluxes and metabolite pool sizes. nih.gov
It is suitable for studying dynamic metabolic responses to perturbations. frontiersin.org
INST-MFA has been successfully applied to a variety of systems, from plant leaves to cultured B-cells, providing comprehensive maps of central carbon metabolism. nih.govvanderbilt.edu
Development and Validation of Internal Standards for Quantitative Proteomics and Metabolomics
Accurate quantification is a cornerstone of proteomics and metabolomics. Stable isotope-labeled compounds, such as DL-Lysine:HCl (3,3,4,4,5,5,6,6-D8), are considered the gold standard for use as internal standards in mass spectrometry-based quantitative analyses. researchgate.netclearsynth.comnih.gov
The principle behind using a deuterated internal standard is that it behaves nearly identically to its endogenous, unlabeled counterpart during sample preparation, chromatography, and ionization. researchgate.netclearsynth.com By adding a known amount of the labeled standard to a sample, any variations in the analytical process can be corrected for, leading to highly accurate and precise quantification of the target analyte. clearsynth.comyoutube.com
Deuterated standards are crucial for:
Calibration: They act as reference points to create accurate calibration curves. clearsynth.com
Compensation for Matrix Effects: They help correct for signal suppression or enhancement caused by other components in a complex biological sample. clearsynth.commyadlm.org
Method Validation: Their use is essential for validating the robustness and reliability of an analytical method. clearsynth.comnih.gov
While deuterated internal standards are highly effective, it is important to note that in some specific cases, such as with highly substituted deuterated compounds, they may not perfectly correct for matrix effects due to slight differences in retention time. myadlm.orgnih.gov Nevertheless, for a wide range of applications, from clinical diagnostics to biomarker discovery, they remain an indispensable tool for achieving reliable quantitative data. lcms.cznih.govmdpi.com
| Application Area | Role of Deuterated Lysine | Key Advantage |
| Quantitative Proteomics | Internal standard for quantifying lysine-containing peptides and proteins. nih.gov | Corrects for variability in protein digestion and mass spectrometric analysis. youtube.com |
| Metabolomics | Internal standard for quantifying free lysine and its metabolites. sigmaaldrich.comnih.gov | Enables accurate measurement of metabolite concentrations in complex biological matrices. |
| Applications of deuterated lysine as an internal standard. |
Emerging Research Avenues and Methodological Advancements for Dl Lysine:hcl 3,3,4,4,5,5,6,6 D8
Integration with Multi-Omics Data for Systems-Level Understanding of Biological Processes
The integration of data from stable isotope tracing experiments using DL-Lysine-d8 with other "omics" disciplines (such as genomics, transcriptomics, and proteomics) is paving the way for a more holistic, systems-level understanding of biological processes. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a key technique in proteomics where cells are grown in media containing either a "light" (normal) or a "heavy" (isotope-labeled) version of an essential amino acid like lysine (B10760008). creative-proteomics.com By using DL-Lysine-d8 as the "heavy" amino acid, researchers can accurately quantify changes in protein abundance between different cell populations.
When this quantitative proteomic data is combined with metabolomic data, where tracers like DL-Lysine-d8 help elucidate metabolic pathways, a more complete picture of cellular function emerges. nih.govnih.gov For instance, a change in the expression of a particular enzyme (detected via proteomics) can be directly correlated with an observed change in the metabolic flux through the pathway that the enzyme regulates (tracked using the lysine tracer). uni-regensburg.de This multi-omics approach allows scientists to move beyond studying isolated components to understanding the complex interplay within the entire biological system. A comprehensive 13C stable-isotope tracing of glucose and amino acids has been used to identify secreted metabolic by-products and their sources in mammalian cell cultures. pnas.org
Table 1: Illustrative Multi-Omics Integration with DL-Lysine-d8
| Omics Layer | Data Generated with DL-Lysine-d8 | Integrated Biological Insight |
| Proteomics (SILAC) | Relative quantification of thousands of proteins. | Identifies proteins whose synthesis or degradation rates change under specific conditions. |
| Metabolomics | Tracing the incorporation of the d8-label into downstream metabolites. | Maps lysine metabolic pathways and quantifies flux. |
| Transcriptomics | (No direct use of tracer) mRNA expression levels. | Correlates changes in gene expression with changes in protein levels and metabolic activity. |
| Systems Biology | Combined dataset. | Provides a comprehensive model of how cellular networks respond to stimuli, linking gene expression to protein function and metabolic output. |
Development of Automated and High-Throughput Platforms for Isotopic Tracer Studies
Historically, isotopic tracer studies were labor-intensive, involving manual sample preparation, data acquisition, and complex data analysis. However, recent advancements are focused on the development of automated and high-throughput platforms to streamline this workflow. nih.govboku.ac.at These platforms integrate robotic liquid handling for sample preparation, automated mass spectrometry for data acquisition, and sophisticated software for data processing. boku.ac.atresearchgate.net
For studies involving DL-Lysine-d8, automation reduces the potential for human error and significantly increases the number of samples that can be analyzed. researchgate.net Software tools are now available that can automatically de-isotope data, correct for natural isotope abundance, and identify metabolites that have incorporated the deuterium (B1214612) label from the tracer. rsc.orgresearchgate.net This automation is crucial for large-scale experiments, such as screening drug candidates for their effects on lysine metabolism or performing metabolomic profiling on large patient cohorts. The development of these platforms makes complex isotopic tracer studies more accessible, reproducible, and scalable. boku.ac.at
Table 2: Comparison of Manual vs. Automated Isotopic Tracer Workflows
| Workflow Stage | Manual Approach | Automated/High-Throughput Approach | Advantage of Automation |
| Sample Preparation | Pipetting by hand; individual sample handling. | Robotic liquid handlers; microplate-based formats. | Increased precision, reduced contamination, higher sample capacity. |
| MS Analysis | Manual sample injection; method setup for each batch. | Autosamplers with large capacity; pre-programmed acquisition methods. | Continuous 24/7 operation; improved instrument uptime. |
| Data Processing | Manual peak integration; spreadsheet-based calculations. | Specialized software for automated peak detection, deconvolution, and isotopologue analysis. nih.govrsc.org | Faster data turnaround, reduced bias, sophisticated statistical analysis. boku.ac.at |
Novel Applications in Non-Traditional Biological Systems and Environmental Research
While isotopic tracers are well-established in mammalian cell culture and human studies, their application is expanding into non-traditional biological systems and environmental research. nih.gov The principles of tracing nutrient flow are universal, and DL-Lysine-d8 can be used to study lysine metabolism in a wide range of organisms, including microbes, plants, and invertebrates. For example, researchers have used deuterated lysine to investigate developmental processes in the nematode Caenorhabditis elegans. researchgate.net Such studies can provide insights into fundamental biology and the effects of nutrient availability on organismal health and aging.
In environmental research, stable isotopes are used to track nutrient cycling through ecosystems. frontiersin.org While nitrogen-15 (B135050) (15N) is more commonly used for tracking nitrogen flow, deuterated compounds like DL-Lysine-d8 offer a complementary approach. frontiersin.org For instance, it could be used to trace the uptake and transfer of anthropogenically-derived amino acids in soil food webs or aquatic ecosystems. This could help researchers understand how pollution or agricultural runoff impacts nutrient dynamics and the health of the environment.
Refinements in Experimental Design for Enhanced Tracer Fidelity and Data Quality
Table 3: Key Considerations for Refined Experimental Design with Isotopic Tracers
| Design Element | Consideration | Impact on Data Quality |
| Tracer Purity | Use tracers with high isotopic enrichment (e.g., >98% for DL-Lysine-d8). sigmaaldrich.com | Minimizes interference from unlabeled or partially labeled molecules, increasing measurement accuracy. |
| Correction Algorithms | Employ software (e.g., IsoCorrectoR) to correct for natural isotope abundance and tracer impurities. uni-regensburg.deresearchgate.net | Prevents significant distortion of labeling patterns and miscalculation of metabolic fluxes. |
| Parallel Labeling | Run parallel experiments with different tracers (e.g., 13C-glucose alongside DL-Lysine-d8). nih.gov | Provides complementary data streams to resolve complex or ambiguous pathway activities. |
| Sampling Strategy | Optimize the timing and frequency of sample collection based on the expected rate of the process being studied. frontiersin.org | Ensures the capture of key dynamic changes in tracer incorporation without missing transient effects. |
| Background Correction | Analyze unlabeled control samples to establish the natural isotopic background. | Essential for accurately calculating the true enrichment from the tracer. |
Q & A
Basic Research Questions
Q. What are the structural characteristics of DL-Lysine:HCl (3,3,4,4,5,5,6,6-D8), and how do they influence its application in isotopic tracing studies?
- Answer : The compound features deuterium substitution at the 3,3,4,4,5,5,6,6 positions of the lysine backbone, resulting in a molecular formula of C₆H₁₆Cl₂N₂O₂. This isotopic labeling minimizes metabolic interference while enabling precise tracking in metabolic flux analysis or protein turnover studies. The deuteration pattern reduces hydrogen-deuterium exchange rates, enhancing stability in mass spectrometry (MS) workflows. Researchers should validate isotopic purity (>98%) via high-resolution MS and nuclear magnetic resonance (NMR) to ensure minimal unlabeled contaminants .
Q. What synthetic methodologies are commonly employed to produce deuterated DL-Lysine:HCl, and how do reaction conditions affect isotopic enrichment?
- Answer : Synthesis typically involves catalytic deuteration of precursor molecules (e.g., DL-lysine derivatives) using deuterium oxide (D₂O) under acidic conditions or enzymatic resolution of racemic mixtures. For example, hydrogenation of 2,6-dicycloximino cyclohexanone with deuterated reagents can yield deuterated lysine with >95% isotopic enrichment. Reaction pH (2–3) and temperature (30°C) must be tightly controlled to prevent deuterium loss or side reactions. Post-synthesis purification via ion-exchange chromatography ensures removal of non-deuterated byproducts .
Advanced Research Questions
Q. How can researchers optimize deuteration efficiency in DL-Lysine:HCl for kinetic studies in protein folding?
- Answer : Optimizing deuteration requires balancing reaction kinetics and isotopic retention. Using deuterium gas (D₂) in hydrogenation steps or enzyme-catalyzed exchange in D₂O buffers enhances site-specific labeling. Advanced techniques like cryogenic NMR or tandem MS (MS/MS) can map deuterium incorporation at individual carbon positions. For protein folding studies, partial deuteration (e.g., 70–80%) minimizes structural perturbations while retaining sufficient signal for hydrogen/deuterium exchange-MS (HDX-MS) analysis .
Q. How should researchers address contradictions in metabolic flux data when using deuterated DL-Lysine:HCl in cell culture models?
- Answer : Discrepancies often arise from isotopic dilution (e.g., endogenous lysine pools) or compartment-specific metabolism. To mitigate this:
- Use isotopically enriched media (e.g., 100% D₂O) to suppress dilution.
- Pair LC-MS with stable isotope-resolved metabolomics (SIRM) to distinguish labeled/unlabeled metabolites.
- Normalize data to internal standards (e.g., DL-Lysine-d₈ spiked into extracts) to correct for technical variability, as demonstrated in Toxoplasma gondii steroid studies .
Q. What analytical techniques are critical for characterizing batch-to-batch variability in deuterated DL-Lysine:HCl?
- Answer :
- NMR spectroscopy : Quantifies deuterium distribution via ²H-NMR or ¹H-decoupled ¹³C-NMR.
- High-resolution MS : Detects isotopic impurities (<2% unlabeled species) using exact mass measurements.
- Ion chromatography : Validates chloride counterion stoichiometry (2:1 HCl:lysine ratio).
- HPLC with UV/fluorescence detection : Confirms chemical purity (>98%) and absence of degradation products (e.g., oxidized lysine) .
Q. What experimental design considerations are essential for using deuterated DL-Lysine:HCl in in vivo pharmacokinetic studies?
- Answer :
- Dosing protocol : Administer compound at 10–20 mg/kg to maintain plasma concentrations above the limit of quantification (LOQ) for MS detection.
- Sample preparation : Acidify biological matrices (e.g., plasma, urine) to pH 2–3 to stabilize lysine and prevent deuterium exchange.
- Storage : Store aliquots at –80°C in amber vials to prevent photodegradation and microbial contamination.
- Safety : Follow OSHA guidelines for handling deuterated compounds, including PPE (gloves, lab coat) and fume hood use during weighing .
Q. How does deuterated DL-Lysine:HCl enable cross-disciplinary applications in structural biology and pharmacology?
- Answer :
- Cryo-EM and X-ray crystallography : Deuteration reduces hydrogen-induced radiation damage, improving resolution in membrane protein structures.
- Pharmacokinetic modeling : Deuterated lysine serves as a tracer to quantify drug-lysine interactions (e.g., covalent inhibitors targeting lysine residues).
- Material science : Used in cross-linked polypeptide gels to study pH-responsive swelling behavior, leveraging deuterium’s neutron scattering properties for small-angle neutron scattering (SANS) .
Methodological Resources
- Synthesis protocols : Refer to enzymic resolution techniques in Burgersthaler & Aiman (1959) for scalable production .
- Analytical workflows : Sigma-Aldrich’s HPLC guidelines and Aladdin’s safety data sheets provide validated protocols for purity assessment .
- Data normalization : Use DL-Lysine-d₈ as an internal standard in LC-MS workflows, as described in Toxoplasma steroid studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
